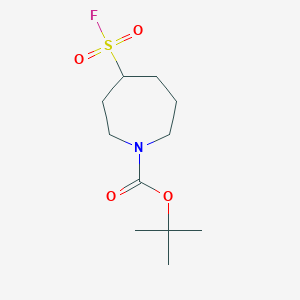

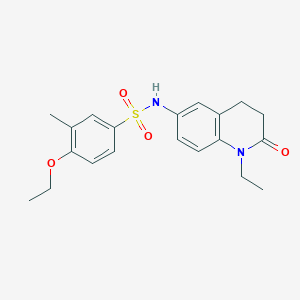

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

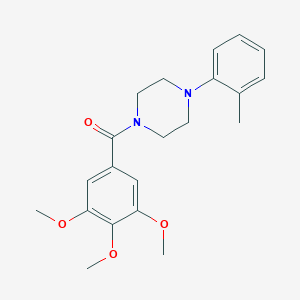

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, which is important for maintaining proper neurotransmission. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Versatility and Utility in Fluorination

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate plays a significant role in fluorination reactions, a critical area in drug discovery and various industrial applications. Its utility is highlighted by its ability to convert non-enolizable carbonyls to CF(2) groups and carboxylic groups to CF(3) groups in high yields. The compound's high thermal stability and resistance to aqueous hydrolysis further enhance its applicability in diverse fluorination processes, including the high-yield fluorination mechanism and stereoselective deoxofluoro-arylsulfinylation (Umemoto et al., 2010).

Synthesis of cis-2-Fluorocyclopropane-1-carboxylic Acid

Another application of tert-butyl 4-fluorosulfonylazepane-1-carboxylate is in the novel synthesis of cis-2-fluorocyclopropane-1-carboxylic acid. This process involves multiple steps, beginning with tert-butyl acrylate and chloromethyl phenyl sulfoxide, and results in the efficient production of this compound, highlighting the chemical's role in synthesizing structurally complex molecules (Toyota et al., 1996).

Fluoromethylidene Synthon Development

In the synthesis of monofluorinated alkenes, tert-butyl 4-fluorosulfonylazepane-1-carboxylate contributes significantly as a fluoromethylidene synthon. This application is crucial in Julia-Kocienski olefination reactions, enabling the production of terminal and internal monofluoroalkenes with controlled selectivity and yield. The compound's versatility is further underscored by its ability to be alkylated, acylated, and phenylsulfonylated, leading to a range of fluorosulfone-based compounds (Zhu et al., 2010).

Photomechanical Applications

An intriguing application of the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid, a related compound, is in the creation of photomechanical microcrystals. These crystals exhibit a unique ability to undergo reversible motions when exposed to UV light, demonstrating potential in micro-mechanical systems and nanotechnology applications (Al‐Kaysi et al., 2017).

Protection and Immobilization in Fluorous Synthesis

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate analogues have been explored for their use as protective groups in fluorous synthesis. These compounds efficiently protect and immobilize medium-size nonpolar carboxylic acids, showcasing their utility in the fluorous phase of synthetic processes (Pardo et al., 2001).

Propiedades

IUPAC Name |

tert-butyl 4-fluorosulfonylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-7-4-5-9(6-8-13)18(12,15)16/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQIUDKTYHILOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluorosulfonylazepane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2368403.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)

![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)

![1-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2368414.png)

![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)